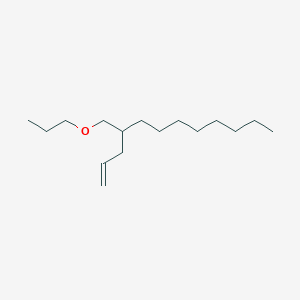
4-(Propoxymethyl)dodec-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Propoxymethyl)dodec-1-ene is an organic compound with the molecular formula C16H32O It is a derivative of dodecene, featuring a propoxymethyl group attached to the fourth carbon of the dodecene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propoxymethyl)dodec-1-ene can be achieved through several methods. One common approach involves the reaction of dodec-1-ene with propoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, with the base facilitating the substitution of the chloride group with the propoxymethyl group.
Industrial Production Methods
Industrial production of this compound often involves the oligomerization of ethylene followed by functionalization. The Shell Higher Olefin Process (SHOP) is one such method, utilizing a nickel catalyst to oligomerize ethylene into higher olefins, which are then functionalized to introduce the propoxymethyl group .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Propoxymethyl)dodec-1-ene undergoes various chemical reactions, including:
Oxidation: The double bond in the dodecene chain can be oxidized to form epoxides or diols.
Reduction: The compound can be hydrogenated to form saturated derivatives.
Substitution: The propoxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions to achieve oxidation.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as sodium methoxide can be used to substitute the propoxymethyl group.
Major Products Formed
Epoxides and Diols: From oxidation reactions.
Saturated Derivatives: From reduction reactions.
Substituted Alkenes: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-(Propoxymethyl)dodec-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 4-(propoxymethyl)dodec-1-ene involves its interaction with molecular targets through its double bond and propoxymethyl group. The double bond allows for various addition reactions, while the propoxymethyl group can participate in nucleophilic substitution. These interactions can modulate biological pathways and chemical processes, making the compound versatile in its applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Dodecene: A simple alkene with a similar carbon chain length but without the propoxymethyl group.
4-(Methoxymethyl)dodec-1-ene: Similar structure but with a methoxymethyl group instead of propoxymethyl.
Eigenschaften
CAS-Nummer |
647865-50-7 |
|---|---|
Molekularformel |
C16H32O |
Molekulargewicht |
240.42 g/mol |
IUPAC-Name |
4-(propoxymethyl)dodec-1-ene |
InChI |
InChI=1S/C16H32O/c1-4-7-8-9-10-11-13-16(12-5-2)15-17-14-6-3/h5,16H,2,4,6-15H2,1,3H3 |
InChI-Schlüssel |
GSKOCJPDJPJPDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CC=C)COCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


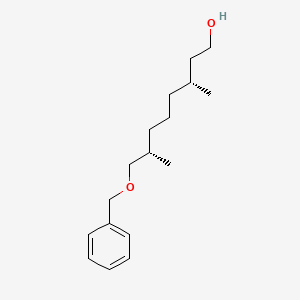
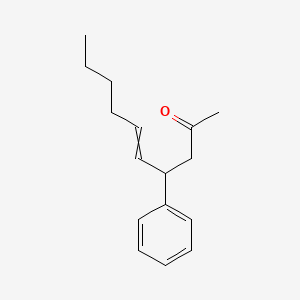
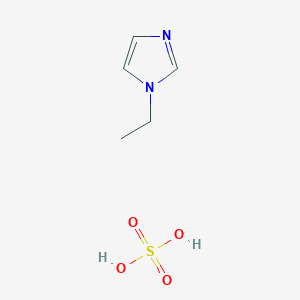
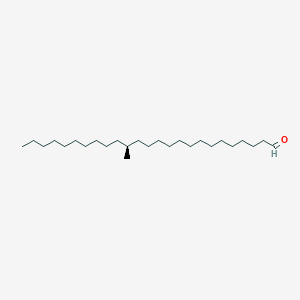
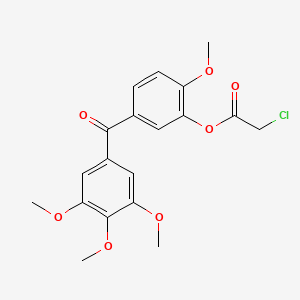
![3-(Dodecyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12591229.png)
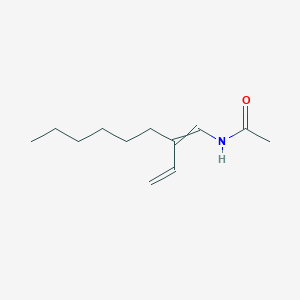
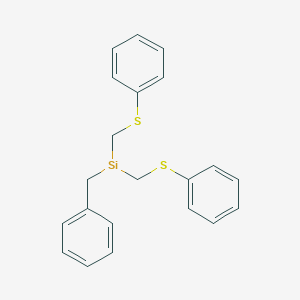
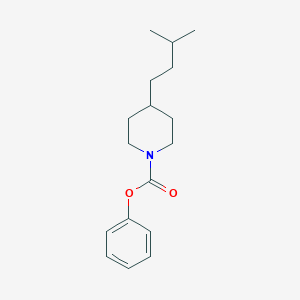
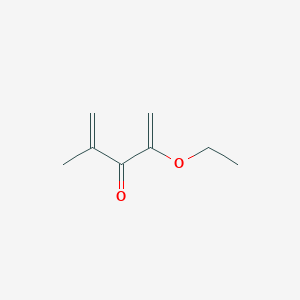
![5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12591270.png)
![1-{[2-(4-Methylbenzene-1-sulfonyl)ethenyl]oxy}-1H-indole](/img/structure/B12591274.png)
![Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate](/img/structure/B12591275.png)
![Benzoic acid, 4-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12591279.png)
